molecular formula C21H29N3O3 B11462925 Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11462925
M. Wt: 371.5 g/mol
InChI Key: NMGCVODKOQPPQF-UHFFFAOYSA-N
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Description

Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.

    Final Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or tetrahydropyrimidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic ring or the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the azepane group.

    Methyl 6-(azepan-1-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the dimethylphenyl group.

Uniqueness

The presence of both the azepane and dimethylphenyl groups in Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may confer unique biological activities and chemical properties, making it distinct from similar compounds.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H29N3O3/c1-14-8-9-16(15(2)12-14)19-18(20(25)27-3)17(22-21(26)23-19)13-24-10-6-4-5-7-11-24/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26)

InChI Key

NMGCVODKOQPPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCCC3)C(=O)OC)C

Origin of Product

United States

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